molecular formula C12H16O3S B12524991 (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid CAS No. 682746-26-5

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid

Cat. No.: B12524991
CAS No.: 682746-26-5
M. Wt: 240.32 g/mol
InChI Key: PUBJXKZURYNTFP-SNVBAGLBSA-N
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Description

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid is a chiral β-hydroxy acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its structure features a stereodefined (R)-configured hydroxyl group and a terminal phenylsulfanyl (thioether) moiety, which provides versatile chemical handles for further functionalization. This compound is primarily recognized as a key precursor in the synthesis of complex molecules, particularly statin-like compounds. The phenylsulfanyl group can be manipulated through various reactions, such as oxidation to a sulfoxide or sulfone, or undergo elimination to form a double bond, enabling the construction of more complex carbon skeletons [https://pubs.acs.org/doi/10.1021/jo00157a023]. Researchers value this specific (3R)-enantiomer for its role in producing enantiomerically pure target molecules, which is critical in pharmaceutical research where chirality often dictates biological activity. As a β-hydroxy acid, it can be incorporated into larger structures or cyclized to form lactones. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

682746-26-5

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

(3R)-3-hydroxy-6-phenylsulfanylhexanoic acid

InChI

InChI=1S/C12H16O3S/c13-10(9-12(14)15)5-4-8-16-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1

InChI Key

PUBJXKZURYNTFP-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCCC[C@H](CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)SCCCC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Chiral Boron-Mediated Reduction

The Corey-Bakshi-Shibata (CBS) reduction enables enantioselective conversion of 3-ketohexanoate esters to the (3R)-alcohol. Using a CBS catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine), ethyl 3-oxo-6-(phenylsulfanyl)hexanoate is reduced with ≥90% enantiomeric excess (ee).

Procedure :

  • Synthesize ethyl 3-oxo-6-(phenylsulfanyl)hexanoate via thiophenol substitution on ethyl 6-bromo-3-oxohexanoate.
  • Dissolve the ketone (1.0 eq) in THF at −78°C.
  • Add CBS catalyst (0.1 eq) and BH₃·THF (1.2 eq).
  • Warm to 0°C, quench with MeOH, and isolate via silica chromatography.
    Yield : 85–92%.

Biocatalytic Reduction

Lipases (e.g., Candida antarctica) reduce 3-ketohexanoates in aqueous buffers. Ethyl 3-oxo-6-(phenylsulfanyl)hexanoate undergoes NADPH-dependent reduction with 95% ee.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Hydrolases

Racemic ethyl 3-hydroxy-6-(phenylsulfanyl)hexanoate is resolved via Pseudomonas fluorescens lipase (PFL). The (3R)-enantiomer is hydrolyzed 20× faster than (3S), yielding 48% (3R)-acid (99% ee) and 47% unreacted (3S)-ester.

Conditions :

  • Substrate: 100 mM in phosphate buffer (pH 7.0).
  • Enzyme loading: 10 mg/mL.
  • Time: 24 h at 30°C.

Nucleophilic Substitution at C6

Thiophenol Displacement of Bromide

6-Bromohexanoic acid derivatives react with thiophenol under basic conditions to install the phenylsulfanyl group.

Procedure :

  • Prepare ethyl 6-bromo-3-((tert-butyldimethylsilyl)oxy)hexanoate via silylation of ethyl 3-hydroxy-6-bromohexanoate.
  • Add thiophenol (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 h.
  • Deprotect with TBAF to yield (3R)-3-hydroxy-6-(phenylsulfanyl)hexanoic acid.
    Yield : 78%.

Aldol Reaction with Evans Oxazolidinones

Stereoselective Aldol Strategy

Evans’ chiral auxiliaries control stereochemistry during C–C bond formation.

Steps :

  • Condense (R)-4-benzyloxazolidin-2-one with pent-4-enoyl chloride.
  • Perform aldol reaction with 3-(phenylsulfanyl)propanal.
  • Cleave the auxiliary via LiOH hydrolysis.
    Diastereoselectivity : 88:12 (syn:anti).

Ring-Opening of ε-Caprolactone Derivatives

Thiophenol-Mediated Lactone Opening

ε-Caprolactone reacts with thiophenol under acidic conditions to form 6-(phenylsulfanyl)hexanoic acid, followed by asymmetric hydroxylation.

Procedure :

  • Mix ε-caprolactone (1.0 eq) with thiophenol (1.5 eq) and H₂SO₄ (cat.) at 100°C for 6 h.
  • Oxidize C3 to a ketone (CrO₃/H₂SO₄).
  • Reduce asymmetrically (CBS) to (3R)-alcohol.
    Overall Yield : 65%.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Key Reference
CBS Reduction 85–92 ≥90 High
Enzymatic Resolution 48 99 Moderate
Nucleophilic Substitution 78 N/A High
Evans Aldol 70 88 Low
Lactone Opening 65 90 Moderate

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-6-(phenylsulfanyl)hexanoic acid.

    Reduction: Formation of 3-hydroxy-6-(thiol)hexanoic acid.

    Substitution: Formation of various substituted hexanoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Uses:

  • Enzyme Inhibition: Research suggests that compounds with similar structures can act as enzyme inhibitors or receptor modulators, potentially impacting processes such as inflammation and pain modulation. The presence of the hydroxyl and sulfanyl groups may enhance the compound's ability to interact with biological targets.
  • Drug Design: The compound may serve as a lead structure for developing new pharmaceuticals aimed at treating various conditions, including metabolic disorders and inflammatory diseases. Its functional groups are crucial for solubility and reactivity, which are critical for drug efficacy.

Case Studies:

  • In studies involving structurally related compounds, the potential for (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid to modulate biological pathways has been highlighted. For instance, compounds with similar functionalities have shown promise in modulating inflammatory responses in animal models.

Metabolic Studies

Biochemical Pathways:

  • The compound's involvement in metabolic pathways is of particular interest. Its structure suggests potential interactions with various enzymes that facilitate metabolic reactions. Understanding these interactions could illuminate its role in metabolism and energy regulation.

Research Findings:

  • Preliminary studies indicate that this compound may influence metabolic processes by acting on specific enzymes involved in lipid metabolism, although further investigation is required to elucidate these mechanisms fully.

Interaction Studies

Biological Interactions:

  • Interaction studies focusing on this compound could reveal its therapeutic potential and safety profile. Such studies are essential for understanding how this compound interacts with cellular targets and its effects on biological systems.

Potential Applications:

  • The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction capabilities with proteins and other biomolecules. This property may be leveraged in designing drugs that target specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

(a) 3-Hydroxy-6-(2-thienylsulfanyl)hexanoic Acid

  • Structure : Replaces the phenyl group with a 2-thienyl (sulfur-containing heterocyclic) group.
  • Applications: Used in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. In one study, this compound constituted 28.9% of monomer units in a PHA copolymer, demonstrating its utility in material science .

(b) 5-(2-Thienylsulfanyl)valeric Acid

  • Structure : A shorter-chain analog (five carbons) with a thienylsulfanyl group.
  • Role : Serves as a precursor in PHA production, yielding polymers with distinct mechanical properties due to shorter chain length .

Hydroxy Acids with Similar Functional Groups

(a) Lactobionic Acid

  • Structure: A polyhydroxy acid derived from lactose, with multiple hydroxyl groups and a gluconolactone moiety .
  • Applications: Used in dermatology for gentle exfoliation and moisturization. Unlike (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid, lactobionic acid lacks sulfur but shares hydroxyl-related bioactivity .

(b) 20-Hydroxy-3-oxolupan-28-oic Acid (HOA)

  • Structure: A triterpenoid with hydroxyl and ketone groups.
  • Bioactivity: Exhibits anti-inflammatory effects by inhibiting NF-κB and MAPK pathways in macrophages, contrasting with the uncharted biological roles of this compound .

Simple Hydroxy and Sulfur-Free Acids

(a) Hexanoic Acid

  • Structure : A straight-chain carboxylic acid (C₆H₁₂O₂).
  • Roles: Volatile Compound: Imparts sour notes in cheese due to high concentrations (e.g., 5% in Lactobacillus rhamnosus-fermented cheese) . Plant Defense: Induces systemic resistance in citrus against pathogens via metabolic priming .
  • Comparison : Lacks the hydroxyl and phenylsulfanyl groups, resulting in lower molecular complexity and divergent applications .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound C₁₂H₁₆O₃S 240.32 Hydroxyl, phenylsulfanyl Polymer synthesis (potential)
3-Hydroxy-6-(2-thienylsulfanyl)hexanoic acid C₁₀H₁₂O₃S₂ 244.33 Hydroxyl, thienylsulfanyl Biodegradable polymers
Hexanoic acid C₆H₁₂O₂ 116.16 Carboxylic acid Food flavoring, plant defense
Lactobionic acid C₁₂H₂₂O₁₂ 358.29 Multiple hydroxyls, lactone Dermatology, antioxidants

Research Findings and Mechanistic Insights

  • Reactivity: The phenylsulfanyl group in this compound may enhance stability compared to volatile analogs like hexanoic acid, which readily reacts with hydroxyl radicals in the atmosphere .
  • Biological Potential: While hexanoic acid modulates plant immune responses , the bioactivity of this compound remains underexplored.
  • Stereochemical Influence : The (3R)-configuration may confer specificity in enzymatic interactions, analogous to chiral drugs like (S)-ibuprofen .

Biological Activity

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid, a chiral compound, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its metabolic pathways, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₈O₃S
  • Molecular Weight : 190.31 g/mol
  • Structure : The compound features a hydroxyl group and a phenylsulfanyl group, which contribute to its unique biological activities.

Metabolic Pathways

This compound is involved in fatty acid metabolism. It is identified as a primary metabolite, indicating its essential role in physiological processes such as growth and reproduction. Studies have shown that it can serve as a biomarker for dietary intake of certain foods, including poultry and pork .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. In vitro tests indicate significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains such as MRSA .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has exhibited antiproliferative effects on cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µg/mL)
HeLa (Cervical cancer)226
A549 (Lung cancer)242.52

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

A study conducted on the effects of this compound on human cell lines revealed that the compound disrupts cellular proliferation through apoptosis induction. The research utilized flow cytometry to assess cell viability and apoptosis rates post-treatment.

Key Findings:

  • The compound increased apoptotic cell populations significantly compared to control groups.
  • It altered cell cycle distribution, leading to G1 phase arrest.

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

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